
1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one, otherwise known as CENPD, is a synthetic compound that has been used in a variety of scientific research applications. CENPD is a nitro-dihydropyridine derivative that is known for its ability to bind to a variety of proteins, making it a useful tool for studying protein-protein interactions. In addition, CENPD has been used to study the mechanism of action of some drugs, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
Photochemical Properties
- The compound exhibits significant photochemical reactions when exposed to UV-A light, leading to the formation of nitroso compounds and solvent-adducts like oximes (Görlitzer, Dobberkau, & Jones, 1996).
Structural Analysis and Pharmacological Activity
- X-ray diffraction studies reveal the boat-type conformation of the dihydropyridine ring in this compound, influencing its pharmacological activities as a calcium channel antagonist (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).
Reactions with Bases
- The compound reacts with bases, leading to the substitution of the halogen atom and formation of dihydropyridin derivatives, highlighting its potential as a reactive intermediate (Severin, Baetz, & Lerche, 1970).
Drug Delivery System
- It's used in developing drug delivery systems for targeting anticancer drugs to the brain, showcasing its utility in enhancing drug efficacy (El-Sherbeny et al., 2003).
Optical Properties
- The optical properties of this compound have been extensively studied, including UV-vis absorption and fluorescence spectroscopy, highlighting its potential in developing novel optical materials (Jukić, Cetina, Halambek, & Ugarković, 2010).
NMR Spectroscopic Behavior
- The compound exhibits complex NMR spectroscopic behavior, especially in the presence of chiral or prochiral centers, indicating its significance in analytical chemistry (DaSilva, Barría, Jullian, Navarrete, Vergara, & Squella, 2005).
Antihypertensive and Coronary Vessel Dilation
- Compounds related to 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one exhibit antihypertensive properties and coronary vessel dilation, showing its relevance in cardiovascular disease treatment (Abernathy, 1978).
Molecular Structure and Antitumor Properties
- The molecular structure of similar compounds, determined by x-ray diffraction, contributes to understanding their antitumor properties (Smith, Camerman, & Camerman, 1978).
Analyse Biochimique
Biochemical Properties
1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA repair enzymes, leading to the formation of DNA interstrand cross-links . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in certain cell lines, leading to cell death . Additionally, it has been found to alter the expression of genes involved in DNA repair and apoptosis, further highlighting its impact on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA and proteins. It exerts its effects by forming covalent bonds with DNA, leading to the inhibition of DNA replication and transcription . This compound also inhibits specific enzymes involved in DNA repair, thereby enhancing its cytotoxic effects. These molecular interactions are critical for understanding the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its cytotoxic effects . Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Additionally, high doses of the compound have been associated with increased toxicity and adverse effects on animal health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall therapeutic potential.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-5-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c8-3-4-9-5-6(10(12)13)1-2-7(9)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMWOVAAYDTBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



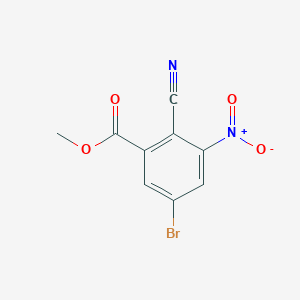
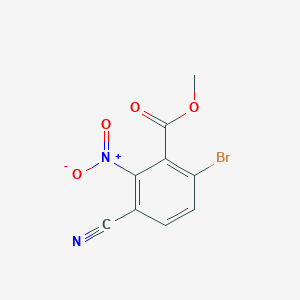

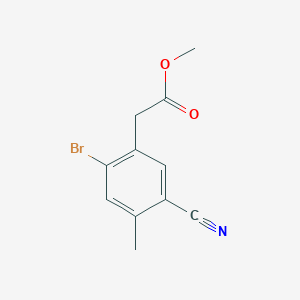



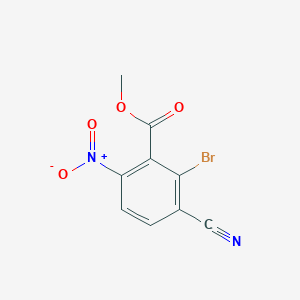
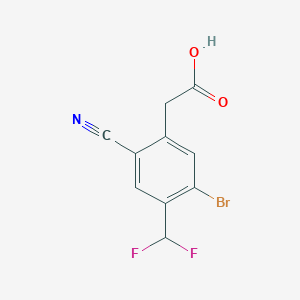
![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)
![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)
![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)

